2-Amino-6-bromo-3-fluorobenzoic acid
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Overview
Description
2-Amino-6-bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Mechanism of Action
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.
Mode of Action
For instance, the amino group (-NH2) can act as a nucleophile in substitution reactions . The bromine atom can also be involved in reactions such as the Suzuki coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Result of Action
As a pharmaceutical intermediate, the effects of this compound would largely depend on the specific drug it’s used to synthesize .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which could potentially influence its interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-amino-3-fluorobenzoic acid, followed by purification to obtain the desired product. The reaction conditions often include the use of solvents such as ethanol and reagents like N-bromo-succinimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromo-succinimide: Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of substituted benzoic acids .
Scientific Research Applications
2-Amino-6-bromo-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: Lacks the bromo substituent, making it less reactive in certain substitution reactions.
2-Amino-4-bromo-3-fluorobenzoic acid: Similar structure but with different positioning of the bromo group, affecting its reactivity and applications.
Uniqueness
2-Amino-6-bromo-3-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies .
Properties
IUPAC Name |
2-amino-6-bromo-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFVWAWYEGYHJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656167 |
Source
|
Record name | 2-Amino-6-bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153974-98-1 |
Source
|
Record name | 2-Amino-6-bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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